5,5'-Dimethoxylariciresinol 4-O-glucoside
Overview
Description
5,5’-Dimethoxylariciresinol 4-O-glucoside is a lignan compound found in various plant species. It is known for its potential medicinal properties, particularly in reversing multidrug resistance in cancer cells . This compound is extracted from traditional Chinese medicines, such as Mahonia, and has been the subject of various scientific studies due to its bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethoxylariciresinol 4-O-glucoside involves several steps, including the protection and deprotection of functional groups, glycosylation, and purification processes. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 5,5’-Dimethoxylariciresinol 4-O-glucoside is often achieved through extraction from plant sources. The process involves the use of solvents to extract the compound, followed by purification steps such as chromatography to isolate the desired product . The scalability of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dimethoxylariciresinol 4-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
5,5’-Dimethoxylariciresinol 4-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying lignan biosynthesis and metabolism.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Mechanism of Action
The mechanism by which 5,5’-Dimethoxylariciresinol 4-O-glucoside exerts its effects involves several molecular targets and pathways. In cancer cells, it enhances the accumulation of chemotherapeutic agents by inhibiting the efflux activity of P-glycoprotein, a protein responsible for drug resistance . This leads to increased cytotoxicity and apoptosis in resistant cancer cells .
Comparison with Similar Compounds
Similar Compounds
Lariciresinol: A lignan with similar structural features but lacking the methoxy and glucoside groups.
Secoisolariciresinol: Another lignan with different functional groups and biological activities.
Pinoresinol: A related lignan with distinct pharmacological properties.
Uniqueness
5,5’-Dimethoxylariciresinol 4-O-glucoside is unique due to its specific methoxy and glucoside groups, which contribute to its enhanced bioactivity and potential in reversing multidrug resistance. Its ability to modulate drug efflux mechanisms sets it apart from other lignans .
Properties
IUPAC Name |
2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPNTYPNEPEMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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